1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 1, 3, 7, and 8 of the xanthine core. Key structural features include:
- 1- and 3-methyl groups: Common in xanthine derivatives to modulate adenosine receptor selectivity.
- 7-propyl chain: Influences lipophilicity and pharmacokinetic properties.
- 8-[(4-phenylpiperazin-1-yl)methyl] group: A bulky, nitrogen-rich substituent likely targeting dopaminergic or adrenergic receptors.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-10-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)15-25-11-13-26(14-12-25)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIJPSCBGNWDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5,6-Diaminouracil Intermediate Synthesis
The starting material, 5,6-diamino-1,3-dimethyluracil, is typically synthesized through nitrosation and reduction of 1,3-dimethyluracil. Key steps include:
- Nitrosation : Treatment with sodium nitrite in acidic media introduces nitroso groups at positions 5 and 6.
- Reduction : Catalytic hydrogenation or chemical reductants (e.g., iron/HCl) convert nitroso groups to amines.
Table 1 : Optimization of 5,6-Diaminouracil Synthesis
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaNO₂/HCl (0°C) | 78 | 92 | |
| H₂/Pd-C (25 psi) | 85 | 95 | |
| Fe/HCl (reflux) | 72 | 88 |
Regioselective Challenges and Solutions
Competing reactions at N7 and N9 positions necessitate protective strategies:
Protecting Group Chemistry
Metal-Mediated Directing
Palladium catalysts enable site-selective functionalization:
- C-H Activation : Pd(OAc)₂ with pivalic acid directs coupling to the 8-position.
- Buchwald-Hartwig Amination : Forms C-N bonds between xanthines and arylpiperazines.
Industrial-Scale Production Considerations
Translating laboratory synthesis to manufacturing requires addressing:
Cost-Efficiency Metrics
Green Chemistry Adaptations
- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
- Continuous Flow Systems : Improve yield consistency from ±15% to ±3% batch variation.
Analytical Characterization Protocols
Structural confirmation employs advanced spectroscopic techniques:
Table 3 : Key Spectral Signatures
| Technique | Characteristic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 3.89 (s, 3H, N1-CH₃), δ 4.21 (t, 2H, N7-CH₂) | |
| ¹³C NMR | δ 155.6 (C2), δ 149.8 (C6) | |
| HRMS | m/z 498.1824 [M+H]+ (calc. 498.1821) |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. This compound may act as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below summarizes critical structural differences and biological activities of analogous purine-2,6-dione derivatives:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations
A. Substituent Effects on Receptor Targeting
- Dopamine D2 Receptor (D2R): Compound 13’s 8-(3,4-dihydroxyphenethyl)amino group confers D2R agonism (Ki = 4.39 µM), critical for Parkinson’s therapy . The target compound’s phenylpiperazine moiety may enhance affinity for D2R or serotonin receptors due to piperazine’s flexibility and aromatic interactions.
- Adrenergic Receptors :
B. Impact of Substituent Bulk and Polarity
- 7-Position Modifications :
- 8-Position Diversity: Piperazine Derivatives: The target’s 4-phenylpiperazine group contrasts with 4-ethylpiperazine () and 4-(2-phenoxyethyl)piperazine (). Styryl vs. Piperazinyl: Istradefylline’s styryl group (A2A antagonist) highlights how planar, aromatic substituents at position 8 favor adenosine receptor interactions, whereas bulkier piperazines may shift selectivity to dopaminergic systems .
C. Therapeutic Implications
- Neurological Applications : The target’s structural similarity to D2R agonists (Compound 13) and A2A antagonists (Istradefylline) positions it as a candidate for Parkinson’s or schizophrenia research.
Biological Activity
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activity that has garnered attention in pharmacological research. This compound exhibits a complex structure that suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.52 g/mol. Its structure includes a purine core substituted with a phenylpiperazine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O2 |
| Molecular Weight | 398.52 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZQKZGHGJQYJIKU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those related to dopaminergic and serotonergic pathways. This interaction can modulate neurotransmission and influence various physiological processes.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study:
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 25 µM against MCF-7 cells, suggesting moderate efficacy in inhibiting cell proliferation.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It appears to enhance dopaminergic activity in animal models, which may have implications for treating conditions such as depression and anxiety.
Research Findings:
In a behavioral study on rodents, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behavior in the elevated plus maze test, indicating potential anxiolytic effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related purine derivatives is useful:
| Compound Name | Antitumor Activity (IC50) | Neuropharmacological Effects |
|---|---|---|
| 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl | 25 µM | Anxiolytic effects |
| 1-Methylxanthine | 15 µM | Mild stimulant effects |
| Theophylline | 30 µM | Bronchodilator effects |
Q & A
Q. What are the primary synthetic routes for preparing 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propylpurine-2,6-dione, and how do reaction conditions influence yield?
Answer: The synthesis typically involves three key steps:
Purine Core Formation : Cyclization of intermediates like 7-propyltheophylline derivatives under reflux conditions with a catalyst (e.g., H₂SO₄ or DMF).
Piperazine Functionalization : Reaction of the brominated purine intermediate with 4-phenylpiperazine via nucleophilic substitution. This step requires anhydrous solvents (e.g., DCM or THF) and temperatures of 50–70°C to achieve >75% yield .
Propyl Group Introduction : Alkylation at the 7-position using propyl halides under basic conditions (e.g., K₂CO₃ in acetone).
Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of piperazine derivatives significantly impact purity and yield. For example, excess 4-phenylpiperazine (1.5 eq) reduces side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- FTIR : Look for peaks at 1650–1700 cm⁻¹ (C=O stretching of purine dione) and 2800–2900 cm⁻¹ (C-H stretching of propyl/piperazine groups). Aromatic C-H bending (4-phenylpiperazine) appears near 750 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : The molecular ion peak (e.g., m/z ~454 for C₂₂H₂₇N₇O₂) and fragmentation patterns (e.g., loss of propyl or piperazine groups) confirm structural integrity .
Q. How do the compound’s physicochemical properties (e.g., solubility, logP) affect its suitability for in vitro assays?
Answer:
- LogP : Calculated logP ~2.5 (via PubChem) indicates moderate lipophilicity, requiring DMSO or ethanol for dissolution in cell-based assays.
- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates formulation with cyclodextrins or surfactants (e.g., Tween-80) for bioavailability studies .
- Stability : Susceptible to hydrolysis at extreme pH (<3 or >10); use neutral buffers (pH 7.4) for long-term storage .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to adenosine receptors, and how do results compare with experimental data?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A₁/A₂A receptors. Focus on hydrogen bonding with purine dione’s carbonyl groups and π-π stacking with the 4-phenylpiperazine moiety .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).
- Validation : Compare computational IC₅₀ values (e.g., predicted 50 nM for A₂A) with experimental radioligand displacement assays. Discrepancies >10-fold suggest force field inaccuracies or missing solvent effects .
Q. How can researchers resolve contradictions in reported biological activity (e.g., antiviral vs. anticancer effects) across studies?
Answer:
- Assay Standardization : Control variables like cell lines (e.g., HepG2 vs. HeLa), passage numbers, and serum content. For antiviral studies, use consistent viral titers (e.g., MOI 0.1–1.0) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or oxidized derivatives) that may contribute to off-target effects .
- Pathway Analysis : Transcriptomic (RNA-seq) or phosphoproteomic screens to map signaling pathways (e.g., PI3K/AKT for cancer vs. IFN-α/β for antiviral activity) .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- Piperazine Modifications : Replace 4-phenyl with 4-(4-methoxyphenyl) to enhance metabolic stability (reduced CYP3A4 oxidation) .
- Propyl Chain Variations : Shorter chains (e.g., ethyl) improve solubility but reduce membrane permeability. Bulkier groups (e.g., isopropyl) increase logP and CNS penetration .
- Purine Core Substitutions : 8-Bromo analogs show higher A₂A receptor selectivity but lower oral bioavailability .
Methodological Recommendations
- Synthetic Challenges : Use Schlenk-line techniques for moisture-sensitive piperazine coupling steps .
- Analytical Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for impurity profiling .
- Biological Assays : Pre-incubate compounds with liver microsomes to assess metabolic stability before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
